Sigma-1 Receptor Binding Affinity: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Analogs
1-Pyridin-3-yl-piperazine demonstrates a binding affinity (Ki) of 83 nM for the sigma-1 (σ1) receptor [1]. This value positions the 3-pyridyl isomer as a moderate-affinity σ1 ligand. Critically, the position of the pyridyl nitrogen dictates sigma receptor subtype selectivity: (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors, whereas previously studied (2-pyridyl)piperazines favor σ2 receptors [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and sigma receptor subtype preference |
|---|---|
| Target Compound Data | Ki = 83 nM for σ1 receptor; favors σ1 over σ2 |
| Comparator Or Baseline | 1-(2-pyridyl)piperazine: favors σ2 receptor; 1-(4-pyridyl)piperazine: favors σ1 but with lower σ2 affinity than 3-pyridyl |
| Quantified Difference | Subtype selectivity: 3-pyridyl → σ1 preference; 2-pyridyl → σ2 preference |
| Conditions | Radioligand binding assay using rat brain membranes |
Why This Matters
Selecting the correct isomer is critical for target engagement; 1-pyridin-3-yl-piperazine offers distinct σ1 receptor preference, while the 2-pyridyl analog would misdirect research efforts toward σ2 pathways.
- [1] Stavitskaya L, Seminerio MJ, Matthews-Tsourounis MM, Matsumoto RR, Coop A. The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorg Med Chem Lett. 2010 Mar 1;20(8):2564-2565. BindingDB Ki = 83 nM. View Source
